4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Description
Key Structural Advantages:
- Molecular Rigidity : The planar core improves binding affinity by reducing conformational entropy loss during target engagement.
- Tunable Flexibility : Insertion of sulfur linkers or alkyl chains at the 7-position balances rigidity and adaptability, as demonstrated in SHP2 inhibitors like 14i (IC50 = 0.104 μM).
- Diverse Functionalization : The 3-position accommodates aryl, heteroaryl, or benzamide groups, enabling tailored interactions with biological targets.
| Derivative | Structural Feature | Biological Activity |
|---|---|---|
| 14i | 7-Aryl-S-linker | SHP2 inhibition (IC50 = 0.104 μM) |
| 3a–n | 3-(Hetero)aryl | Photoredox-synthesized leads |
| O29543 | 3-Benzamide | Catalogued building block |
Research Evolution of Benzamide-Conjugated Heterocyclic Compounds
Benzamide conjugation has been a strategic approach to enhance the bioactivity of heterocycles. Early studies focused on appending benzamide groups to pyrimidine and quinazoline cores to improve solubility and target affinity. The advent of photoredox catalysis revolutionized synthetic access to these hybrids, enabling metal-free C–H arylation of pyrido[1,2-a]pyrimidin-4-ones with aryl diazonium salts.
For 4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide , the tert-butyl group on the benzamide moiety introduces steric bulk, potentially shielding the compound from metabolic degradation while maintaining hydrophobic interactions. This design aligns with trends in kinase inhibitor development, where tert-butyl groups improve pharmacokinetic profiles.
Current Research Landscape for this compound
This compound (CAS: 917748-53-9) is a structurally characterized compound with the molecular formula C19H19N3O2 and a molar mass of 321.38 g/mol. Its synthesis likely involves coupling 4-oxo-4H-pyrido[1,2-a]pyrimidin-3-amine with 4-tert-butylbenzoyl chloride, though detailed protocols remain proprietary.
Key Characteristics:
- SMILES : CC(C)(C)C1=CC=C(C(=O)NC2=CN=C3/C=C\C=C/N3C2=O)C=C1
- IUPAC Name : 4-(tert-butyl)-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Current research focuses on its role as a building block for SHP2 inhibitors and kinase-targeted therapies. Molecular docking studies of analogous compounds suggest that the benzamide group occupies allosteric pockets adjacent to the SHP2 catalytic domain, stabilizing inactive conformations. Further investigations are needed to elucidate its specific biological targets and optimize substituent patterns for enhanced efficacy.
Properties
IUPAC Name |
4-tert-butyl-N-(4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-19(2,3)14-9-7-13(8-10-14)17(23)21-15-12-20-16-6-4-5-11-22(16)18(15)24/h4-12H,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPCILSYIRCEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=C3C=CC=CN3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a β-ketoester under acidic or basic conditions.
Introduction of the Benzamide Group: The benzamide moiety can be introduced via an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
tert-Butyl Substitution: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the pyrido[1,2-a]pyrimidine core.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) to introduce various substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaOMe, KOtBu, DMF
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₁₉H₁₉N₃O₂
- Molecular Weight : 321.38 g/mol
- CAS Registry Number : 917748-53-9
- Catalog Number : 189762 (Chemenu) .
Structural Features: This compound comprises a pyrido[1,2-a]pyrimidin-4-one core substituted at the 3-position with a benzamide group bearing a tert-butyl moiety. The pyrido-pyrimidinone scaffold is a bicyclic system with fused pyridine and pyrimidine rings, offering diverse hydrogen-bonding and π-π stacking capabilities for molecular interactions .
Comparative Analysis with Structurally Similar Compounds
Substituent Variation on Pyrimidine/Pyrido-Pyrimidinone Cores
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
Core Heterocycle Differences: The target compound and the benzodioxol derivatives (e.g., from ) share the pyrido[1,2-a]pyrimidinone core. In contrast, the ethoxy-substituted analogue () features a pyrido[2,3-d]pyrimidinone core, altering ring fusion positions and electronic properties.
Pharmacophore Diversity: Piperazine substituents in introduce basic nitrogen atoms, which may enhance solubility and enable salt formation.
Molecular Weight Trends :
- The target compound (321.38 g/mol) is intermediate in size compared to simpler derivatives (e.g., 171.59 g/mol for ) and bulkier analogues like the ethoxybenzamide (414.46 g/mol, ). This positions it within a "drug-like" molecular weight range (typically <500 g/mol).
Biological Activity
4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a compound belonging to the family of pyrido[1,2-a]pyrimidines, which have garnered attention for their diverse biological activities. This article delves into the biological properties of this compound, emphasizing its potential therapeutic applications based on existing research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H16N4O
- Molecular Weight : 268.32 g/mol
The compound features a pyrido[1,2-a]pyrimidine core substituted with a tert-butyl group and a benzamide moiety, which may influence its biological activity.
Biological Activity Overview
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit a range of biological activities including anti-inflammatory, antitumor, and antimicrobial effects. The specific biological activities of this compound are summarized below:
Antitumor Activity
Studies have shown that compounds with a pyrido[1,2-a]pyrimidine structure can inhibit various cancer cell lines. For instance:
- In vitro studies demonstrated that related compounds exhibit significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) with IC50 values in the micromolar range .
Antimicrobial Properties
Research has indicated that certain pyrido[1,2-a]pyrimidine derivatives possess antimicrobial properties:
- In vitro assays have revealed activity against Gram-positive and Gram-negative bacteria, suggesting potential use as antibacterial agents .
Anti-inflammatory Effects
Compounds in this class have been investigated for their anti-inflammatory properties:
- Animal models have shown that these compounds can reduce inflammation markers, indicating potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds within the pyrido[1,2-a]pyrimidine family:
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Modulation of Inflammatory Pathways : These compounds may interfere with signaling pathways involved in inflammation, such as NF-kB.
- Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or function.
Q & A
Basic: What are the key synthetic strategies for preparing 4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide?
Answer:
The synthesis typically involves coupling a pyrido[1,2-a]pyrimidin-4-one derivative with a benzamide-containing moiety. A common approach is:
Intermediate Preparation : Synthesize the pyrido[1,2-a]pyrimidin-4-one core via cyclocondensation of substituted pyrimidines or pyridines under acidic or basic conditions.
Amide Coupling : React the amino group at the 3-position of the pyrido-pyrimidinone with 4-tert-butylbenzoyl chloride using coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA) .
Purification : Employ column chromatography or recrystallization to isolate the product, followed by characterization via NMR and mass spectrometry .
Advanced: How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
Answer:
Key optimization parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates and stabilize reactive species .
- Temperature Control : Lower temperatures (0–5°C) during coupling steps minimize side reactions like hydrolysis of the acyl chloride .
- Catalyst Use : Palladium catalysts or Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps in pyrido-pyrimidinone formation .
- Real-Time Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and adjust stoichiometry dynamically .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC-PDA : Assesses purity (>95% required for biological assays) .
- X-ray Crystallography (if crystalline): Resolves absolute stereochemistry and solid-state packing .
Advanced: How can computational modeling predict the biological activity of this compound?
Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). The tert-butyl group may enhance hydrophobic binding in active sites .
- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with activity trends from analogous compounds .
- MD Simulations : Simulate stability of ligand-protein complexes over time to prioritize candidates for in vitro testing .
Basic: What safety precautions are critical when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal in designated containers .
- Storage : Keep at +5°C in airtight, light-resistant containers to prevent degradation .
Advanced: How can researchers resolve contradictory data in biological activity assays for this compound?
Answer:
- Assay Replication : Repeat experiments across multiple cell lines or enzymatic batches to rule out variability .
- Orthogonal Methods : Validate results using both fluorescence-based and radiometric assays (e.g., SPR vs. ELISA) .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., trifluoromethyl-containing analogs) to identify trends or outliers .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Kinase Inhibition : The pyrido-pyrimidinone scaffold is a known kinase inhibitor template; the tert-butyl group may enhance selectivity for ATP-binding pockets .
- Antimicrobial Probes : The benzamide moiety could target bacterial enzymes like enoyl-ACP reductase .
- SAR Studies : Serve as a lead compound for optimizing solubility (e.g., adding polar substituents) or metabolic stability .
Advanced: What methodologies are used to study the compound’s stability under physiological conditions?
Answer:
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions, then analyze degradation products via LC-MS .
- Plasma Stability Assays : Incubate with human plasma at 37°C and quantify remaining parent compound over 24 hours .
- Light/Heat Stress Tests : Monitor decomposition under ICH Q1B guidelines to establish shelf-life .
Basic: How is the compound’s solubility profile determined, and why is it critical for formulation?
Answer:
- Shake-Flask Method : Measure solubility in buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO) .
- Thermodynamic Analysis : Use DSC/TGA to identify polymorphs with improved aqueous solubility .
- Implications : Low solubility may necessitate prodrug strategies or nanoparticle encapsulation for in vivo studies .
Advanced: What mechanistic insights can be gained from studying this compound’s interaction with cytochrome P450 enzymes?
Answer:
- CYP Inhibition Assays : Use fluorogenic substrates to assess competitive/non-competitive inhibition, informing potential drug-drug interactions .
- Metabolite ID : Incubate with liver microsomes and identify metabolites via UPLC-QTOF to predict in vivo clearance .
- Structural Modifications : Replace metabolically labile groups (e.g., tert-butyl) with deuterated or fluorinated analogs to enhance stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
